molecular formula C10H9NO3 B8326563 5-Methoxy-1H-indol-6-yl formate

5-Methoxy-1H-indol-6-yl formate

Cat. No.: B8326563
M. Wt: 191.18 g/mol
InChI Key: QTRRXJJTBWCRJT-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indol-6-yl formate is a substituted indole derivative featuring a methoxy group at position 5 and a formate ester at position 5. Its molecular formula is C₁₀H₉NO₃, derived from the indole core (C₈H₇N) modified with a methoxy (-OCH₃) and formate (-OCOH) substituent. Indoles are pivotal in pharmaceuticals and agrochemicals due to their aromatic heterocyclic structure, which allows for diverse functionalization and bioactivity . The formate ester group may enhance lipophilicity and serve as a reactive site for hydrolysis or further derivatization .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

(5-methoxy-1H-indol-6-yl) formate

InChI

InChI=1S/C10H9NO3/c1-13-9-4-7-2-3-11-8(7)5-10(9)14-6-12/h2-6,11H,1H3

InChI Key

QTRRXJJTBWCRJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Methoxy-1H-indol-6-yl formate with key analogs, emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 5-OCH₃, 6-OCOH C₁₀H₉NO₃ Likely intermediate; ester reactivity Inferred
6-Methoxy-1H-indol-5-ol (CAS 2380-83-8) 6-OCH₃, 5-OH C₉H₉NO₂ Polar, hydrogen-bonding; bioactive precursor
5-Methoxyindole (CAS 1006-94-6) 5-OCH₃ C₉H₉NO Parent compound; used in synthesis
1-(5-Methyl-1H-indol-6-yl)ethan-1-one 5-CH₃, 6-COCH₃ C₁₁H₁₁NO Acetyl group enhances crystallinity
3-(2-Aminoethyl)-5-methoxy-1H-indol-6-ol 5-OCH₃, 6-OH, 3-CH₂CH₂NH₂ C₁₁H₁₄N₂O₂ Aminoethyl group introduces basicity

Key Observations:

  • Positional Effects : Methoxy groups at position 5 (vs. 6) alter electronic distribution, affecting reactivity. For example, 6-methoxy-1H-indol-5-ol exhibits strong hydrogen bonding via its hydroxyl group, whereas the formate ester in the target compound may increase lipophilicity and hydrolytic instability.
  • Functional Group Impact : Formate esters (OCOH) are more reactive than hydroxyl or acetyl groups. Compared to 1-(5-methyl-1H-indol-6-yl)ethan-1-one , the formate group could participate in nucleophilic acyl substitution, making it a versatile synthetic intermediate.
  • Biological Relevance: Aminoethyl-substituted indoles (e.g., 3-(2-aminoethyl)-5-methoxy-1H-indol-6-ol ) highlight the role of basic side chains in bioactivity, whereas the formate ester might be explored for prodrug applications.

Stability and Reactivity

  • Hydrolysis Sensitivity : The formate ester is prone to hydrolysis under acidic/basic conditions, unlike stable methoxy or acetyl groups. This contrasts with 6-methoxy-1H-indol-5-ol , where the hydroxyl group offers stability but lower membrane permeability.
  • Thermal Properties : Melting points for related indoles range widely (e.g., 48–49°C for compound 57 in ). The formate ester’s lower molecular symmetry might reduce melting points compared to acetylated derivatives.

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